Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

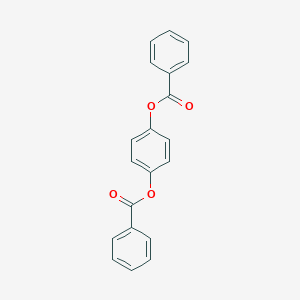

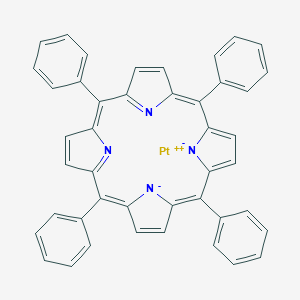

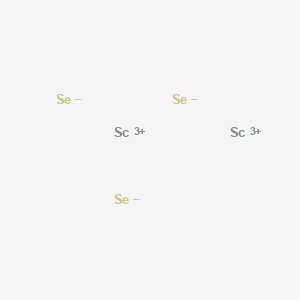

Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is a chemical compound with the molecular formula C44H28N4Pt . It is a complex of platinum with a porphyrin ligand. The average mass of this compound is 807.804 Da .

Molecular Structure Analysis

The molecular structure of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is characterized by a central platinum ion coordinated to a porphyrin ligand . The porphyrin ligand consists of a tetrapyrrole macrocycle, which provides four nitrogen atoms for coordination with the platinum ion .Wissenschaftliche Forschungsanwendungen

Anticancer Photodynamic Therapy (PDT) Agents

Platinum-based porphyrins have been identified as potential agents for anticancer photodynamic therapy. The unique structure of these compounds, particularly when β,β-dinitro-substituted, makes them valuable starting materials for creating PDT agents that are otherwise difficult to obtain . These agents can be activated by light to produce reactive oxygen species that selectively destroy cancer cells.

Antitumor Treatments

Research has shown that platinum complexes, including those with porphyrin structures, are promising for antitumor treatments. They are being explored for their effectiveness in combination therapies to enhance the efficacy of existing chemotherapeutics like cisplatin . Modifications to these molecules, such as developing multinuclear structures or encapsulating them in nanoparticles, are being studied to improve pharmacokinetics and drug selectivity.

Solar Energy Conversion

Porphyrin derivatives have been utilized in the fabrication of heterojunction solar cells. For instance, thin films of manganese porphyrin chloride have been deposited on silicon wafers to create solar cells, leveraging the photophysical properties of porphyrins for energy conversion .

Synthesis of Highly Substituted Porphyrins

The selective functionalization of porphyrins, including the synthesis of β,β-dinitro derivatives, allows for the creation of highly substituted porphyrins. These compounds are essential for various ongoing projects, such as controlled cycloaddition reactions leading to isobacteriochlorins .

Catalysis

Porphyrin complexes with metals like platinum are known for their catalytic activity. They can catalyze chemical, photochemical, and electrochemical processes, making them valuable for research in new materials and processes .

Biomedical Applications

The biomedical applications of tetrapyrrole macroheterocycles, including porphyrins, are of significant interest. Their ability to inactivate various viruses, including SARS-CoV-2, suggests potential in creating alternative treatments for drug-resistant viral and bacterial infections .

Zukünftige Richtungen

Porphyrin compounds, including Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide, have wide possibilities for creating new functional materials, including catalysts for practically important processes, materials for medical, technical, and agricultural purposes, highly efficient sensor and optoelectronic devices, optical limiters, photosensitizers, solar energy converters, optochemosensory materials, etc . In particular, the use of tetrapyrrole macroheterocycles for biomedical purposes is of great importance .

Wirkmechanismus

Target of Action

Similar compounds such as 5,10,15,20-tetraphenyl-21h,23h-porphrine manganese (iii) chloride have been used in the fabrication of heterojunction solar cells . The compound is deposited on an n-silicon single crystal wafer, suggesting that its target could be related to light absorption and energy conversion .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets through light absorption and energy conversion processes . The compound’s structure allows it to absorb light in the visible part of the solar spectrum, facilitating charge transfer, high oscillator strength, large exciton diffusion length, and very long-lived triplet states .

Biochemical Pathways

Given its potential use in solar cells, it may influence pathways related to light absorption and energy conversion .

Result of Action

Based on the properties of similar compounds, it can be inferred that it may contribute to energy conversion processes in the context of solar cell technology .

Action Environment

The action, efficacy, and stability of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide may be influenced by various environmental factors . For instance, in the context of solar cell technology, factors such as light intensity and temperature could potentially impact its performance .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide can be achieved through a multistep process involving the formation of intermediate compounds.", "Starting Materials": ["Platinum(2+) salt", "5,10,15,20-tetraphenylporphyrin-22,23-dicarboxylic acid", "reducing agent", "solvent"], "Reaction": ["1. Dissolve 5,10,15,20-tetraphenylporphyrin-22,23-dicarboxylic acid in a solvent such as dimethylformamide (DMF) or chloroform.", "2. Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the solution to convert the carboxylic acid groups to alcohols.", "3. Add a platinum(2+) salt to the solution and stir at room temperature for several hours to allow for the coordination of the platinum ion to the porphyrin ligand.", "4. Filter the solution to remove any unreacted starting materials and isolate the product by precipitation or chromatography.", "5. Characterize the product using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity." ] } | |

CAS-Nummer |

14187-14-5 |

Produktname |

Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide |

Molekularformel |

C44H28N4Pt |

Molekulargewicht |

807.8 g/mol |

IUPAC-Name |

platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide |

InChI |

InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

InChI-Schlüssel |

VWXIQZRMNABSCR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)